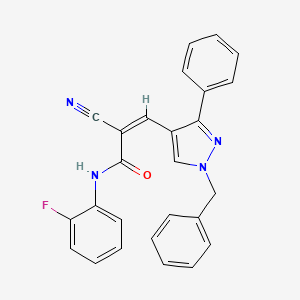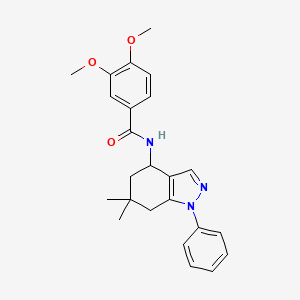
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a member of the pyrazole family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)acrylamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of the enzyme tubulin, which is involved in cell division. Additionally, it has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which leads to the elimination of cancer cells from the body. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)acrylamide is its potent anticancer activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. Additionally, it exhibits anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions that can be explored in the research of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)acrylamide. One of the directions is the development of new analogs of this compound with improved solubility and efficacy. Additionally, the mechanism of action of this compound can be further studied to identify new targets for the development of new drugs. Furthermore, the potential applications of this compound in the treatment of various inflammatory and oxidative stress-related diseases can be explored in more detail.
Synthesemethoden
The synthesis of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)acrylamide has been achieved using various methods. One of the commonly used methods involves the reaction of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid with 2-fluorobenzonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a reaction with acryloyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)acrylamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
(Z)-3-(1-benzyl-3-phenylpyrazol-4-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O/c27-23-13-7-8-14-24(23)29-26(32)21(16-28)15-22-18-31(17-19-9-3-1-4-10-19)30-25(22)20-11-5-2-6-12-20/h1-15,18H,17H2,(H,29,32)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOBZMKOQOXVPI-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=C(/C#N)\C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5008226.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole](/img/structure/B5008232.png)

![4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5008245.png)
![2-ethyl-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2H-tetrazol-5-amine](/img/structure/B5008252.png)
![9,9-dimethyl-12-(4-methyl-3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5008255.png)
![2,4-dichloro-6-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5008279.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,6-dimethylnicotinamide](/img/structure/B5008284.png)
![potassium 3-{2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]hydrazino}-3-oxopropanoate](/img/structure/B5008298.png)
![5-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5008307.png)

![1-(2-methoxyphenyl)-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B5008319.png)
![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5008333.png)